molecular formula C11H19NO3 B7581729 N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide

N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide

Cat. No. B7581729
M. Wt: 213.27 g/mol
InChI Key: LZMMOAXVQFTQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that has been widely used in scientific research due to its ability to bind to the cannabinoid receptors in the brain. This compound has been found to have potential therapeutic benefits in the treatment of various medical conditions, including chronic pain, cancer, and neurological disorders.

Mechanism of Action

N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 acts as a potent agonist of the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This compound binds to these receptors and activates them, leading to a cascade of biochemical and physiological responses.
Biochemical and Physiological Effects:
N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokines, and the induction of apoptosis in cancer cells. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, the use of this compound is also associated with certain limitations, including its potential for abuse and its potential to cause adverse effects in animal models.

Future Directions

There are several future directions for the research on N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940, including the development of new drugs based on its structure, the exploration of its potential therapeutic benefits in various medical conditions, and the investigation of its mechanisms of action at the molecular level. Additionally, further research is needed to better understand the potential risks and benefits associated with the use of this compound in both animal and human models.

Synthesis Methods

The synthesis of N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 involves the reaction of cyclohexanone with 3-(1,1-dimethylheptyl)resorcinol to form a ketone intermediate. This intermediate is then reacted with hydroxylamine to form the oxime, which is then reduced to the amine using lithium aluminum hydride. The final step involves the reaction of the amine with oxalyl chloride to form the oxolane-3-carboxamide.

Scientific Research Applications

N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide 55,940 has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10-3-1-2-8(10)6-12-11(14)9-4-5-15-7-9/h8-10,13H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMMOAXVQFTQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CNC(=O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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